BenchChemオンラインストアへようこそ!

5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one

Physicochemical profiling LogP prediction Medicinal chemistry

5-[(2-Chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one (CAS 866040-48-4; MFCD03787790) is a synthetic 4H-pyran-4-one derivative belonging to the kojic acid ether family. It features a 2-hydroxymethyl group retained from the kojic acid scaffold and a 5-O-(2-chloro-6-fluorobenzyl) ether protecting group.

Molecular Formula C13H10ClFO4
Molecular Weight 284.67
CAS No. 866040-48-4
Cat. No. B2775158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
CAS866040-48-4
Molecular FormulaC13H10ClFO4
Molecular Weight284.67
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COC2=COC(=CC2=O)CO)F
InChIInChI=1S/C13H10ClFO4/c14-10-2-1-3-11(15)9(10)6-19-13-7-18-8(5-16)4-12(13)17/h1-4,7,16H,5-6H2
InChIKeyIFVVRAQFBJPQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one (CAS 866040-48-4): Core Identity and Procurement Baseline


5-[(2-Chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one (CAS 866040-48-4; MFCD03787790) is a synthetic 4H-pyran-4-one derivative belonging to the kojic acid ether family . It features a 2-hydroxymethyl group retained from the kojic acid scaffold and a 5-O-(2-chloro-6-fluorobenzyl) ether protecting group. The compound has molecular formula C13H10ClFO4, molecular weight 284.67 g/mol, and predicted physicochemical properties including a boiling point of 506.2±50.0 °C (Predicted), density of 1.45±0.1 g/cm³ (Predicted), and pKa of 14.83±0.10 (Predicted) . It is commercially supplied as a research chemical with purity specifications of 95% (Combi-Blocks HE-4042, AKSci 4020CF), 95%+ (CheMenu CM725209), or 98% (Leyan 1528130), and is cataloged under MDL number MFCD03787790 . Critically, publicly available primary research literature containing direct quantitative biological data for this specific CAS number is extremely limited; most structure-activity inferences must be drawn from closely related 5-benzyloxy-4H-pyran-4-one analogs and the broader kojic acid derivative class [1][2].

Why Generic Kojic Acid Derivatives Cannot Substitute for 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one (CAS 866040-48-4)


In-class compounds such as unsubstituted kojic acid (CAS 501-30-4), 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one (CAS 15771-06-9), or the positional isomer 3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 303144-52-7) cannot be interchanged with the target compound because each possesses a distinct combination of three non-transferable features: (i) the 5-O-(2-chloro-6-fluorobenzyl) group simultaneously blocks the metal-chelating 5-OH pharmacophore of kojic acid [1] while introducing halogen-dependent lipophilicity, metabolic stability, and spectroscopic detectability [2]; (ii) the retention of the free 2-hydroxymethyl group provides a derivatizable handle absent in the 2-methyl positional isomer, enabling downstream conversion to chloromethyl, carboxyl, ester, or pyridinone functionalities documented in the synthetic literature [3]; and (iii) the specific ortho-chloro/ortho-fluoro benzyl substitution pattern alters electronic density on the pyranone ring to an extent that cannot be replicated by unsubstituted benzyl, para-substituted benzyl, or trifluoromethyl-benzyl analogs. Quantitative differentiation across these dimensions is provided in Section 3.

Quantitative Differentiation Evidence for 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 5-Benzyloxy Analog (CAS 15771-06-9)

The target compound (C13H10ClFO4, MW 284.67 g/mol) replaces the benzyl phenyl ring of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (C13H12O4, MW 232.23 g/mol) with a 2-chloro-6-fluorophenyl ring, producing a molecular weight increase of 52.44 Da (+22.6%) . Using fragment-based LogP estimation (CLOGP method), the target compound has a calculated LogP approximately 1.0–1.4 units higher than the unsubstituted benzyl analog (estimated CLOGP_target ≈ 1.8–2.1 vs. CLOGP_benzyl ≈ 0.7–0.8), driven by the additive contributions of aromatic chlorine (+0.71) and aromatic fluorine (+0.14) substituents . This lipophilicity shift is quantitatively consistent with the ΔMW-driven increase in non-polar surface area and alters both passive membrane permeability and organic/aqueous partition behavior in synthetic workflows.

Physicochemical profiling LogP prediction Medicinal chemistry Lead optimization

Functional Group Availability for Derivatization vs. 3-Positional Isomer (CAS 303144-52-7)

The target compound retains a free 2-hydroxymethyl (-CH2OH) group on the pyranone ring, whereas its closest positional isomer 3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 303144-52-7; C13H10ClFO3, MW 268.67) carries a non-derivatizable 2-methyl (-CH3) group . This structural difference is functionally decisive: the -CH2OH group of the target compound can be oxidized to the corresponding 2-carboxylic acid (Jones reagent), converted to 2-chloromethyl (SOCl2), esterified with carboxylic acids or anhydrides, or transformed into hydroxypyridinone scaffolds—all reactions well-precedented on the unsubstituted 5-benzyloxy analog and documented in the peer-reviewed synthetic literature [1][2]. The 2-methyl positional isomer cannot participate in any of these transformations, limiting its utility to terminal screening applications rather than as a versatile synthetic building block.

Synthetic intermediate Derivatization handle Hydroxymethyl chemistry Structure-activity relationship

Antileukemic Activity Context: Class-Level Evidence from 5-Benzyloxy Halogenated Pyranones

While no direct quantitative antileukemic data exists for CAS 866040-48-4 itself, the closely related 5-benzyloxy-2-chloromethyl-4-pyran-4-one demonstrated IC50 = 5 μM against L1210 murine leukemia cells in a 96-hour suspension culture growth inhibition assay reported by Bransová et al. (1995) [1]. In the same study, the parent compound kojic acid (5-hydroxy-2-hydroxymethyl-4-pyran-4-one) showed no effect on L1210 cell growth, establishing that 5-O-benzyl protection plus halogen introduction is required for antileukemic activity within this scaffold [1]. The target compound shares the critical 5-benzyloxy-pyran-4-one core with the active analog and incorporates additional halogen character (aromatic Cl and F) that may further modulate antiproliferative potency. The rank-order of halogenated derivatives in the study—with iodo, bromo, and chloro compounds showing IC50 values from 3.15 to 20 μM—demonstrates that halogen identity and position quantitatively tune biological activity in this series [1].

Antileukemic activity Kojic acid derivatives L1210 leukemia Halogenated pyranones

Vendor Purity Specification Differentiation Across Commercial Sources

The target compound is available from multiple vendors with varying purity specifications: Combi-Blocks (Catalog HE-4042, 95%), AKSci (Catalog 4020CF, 95%), CheMenu (Catalog CM725209, 95%+), and Leyan (Product No. 1528130, 98%) . In contrast, the unsubstituted 5-benzyloxy analog (CAS 15771-06-9) is more widely stocked with typical purity of 97–99% and at substantially lower cost. The target compound's quoted reference price of €1,538/g (CymitQuimica, Ref. 54-PC28105) reflects its specialty status and the additional synthetic steps required to install the 2-chloro-6-fluorobenzyl group versus a simple benzyl group. The 98% purity grade from Leyan represents the highest commercially available specification and should be prioritized for experiments where trace impurities could confound biological assay interpretation.

Purity specification Procurement quality Vendor comparison Research chemical sourcing

Spectroscopic Differentiation: ¹⁹F NMR and Chlorine Isotope Pattern as Unique Analytical Handles

The target compound possesses two spectroscopic features absent in non-halogenated 5-benzyloxy analogs: (i) a single fluorine atom enabling quantitative ¹⁹F NMR analysis with high signal-to-noise ratio (¹⁹F natural abundance = 100%, gyromagnetic ratio = 40.05 MHz/T), providing a unique, interference-free resonance typically in the range of −110 to −120 ppm (ortho-fluoro aromatic) that can be used for purity verification, reaction monitoring, and concentration determination without interference from protonated solvents or common organic impurities ; and (ii) a single chlorine atom producing a characteristic 3:1 isotopic doublet in mass spectrometry (³⁵Cl:³⁷Cl ≈ 75.8:24.2), which serves as an unambiguous molecular ion confirmation signature distinguishing it from non-chlorinated analogs that lack this isotope pattern . The unsubstituted 5-benzyloxy analog (CAS 15771-06-9) offers neither of these spectroscopic handles, complicating quantitative purity assessment by orthogonal methods.

Analytical characterization ¹⁹F NMR Mass spectrometry Quality control

Recommended Application Scenarios for 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one (CAS 866040-48-4) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Hydroxypyridinone-Based Tyrosinase Inhibitor Development

The target compound serves as a direct precursor for constructing hydroxypyridinone-L-amino acid conjugates as potential tyrosinase inhibitors, following the established synthetic route where 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one is reacted with amines to form the corresponding 4-pyridinone ring system [1]. The 2-chloro-6-fluorobenzyl protecting group provides the same synthetic function as the standard benzyl group (protecting the 5-OH during pyridinone formation) while incorporating halogen atoms that can be exploited for subsequent structure-activity relationship exploration without additional synthetic steps. The free 2-hydroxymethyl group is essential for this transformation and is not present in the 2-methyl positional isomer, making the target compound the correct procurement choice for any research program employing the hydroxypyridinone synthetic strategy.

Antiproliferative Screening in Leukemia Models Based on Class-Level Halogenated Pyranone SAR

Based on the Bransová et al. (1995) demonstration that 5-benzyloxy-2-chloromethyl-4-pyran-4-one inhibits L1210 leukemia cell growth with IC50 = 5 μM, while kojic acid itself is inactive [2], the target compound is a rational candidate for antiproliferative screening in leukemia and other cancer cell lines. Its 2-chloro-6-fluorobenzyl substitution pattern extends the halogenation strategy beyond the chloromethyl and bromomethyl analogs tested in the original study, potentially yielding differentiated potency or selectivity profiles. Procurement of this specific analog enables direct structure-activity comparison with the published 5-benzyloxy-2-chloromethyl derivative (5 μM) and the 5-hydroxy-2-iodomethyl derivative (3.15 μM), contributing to halogen-dependent SAR elucidation in the pyranone class.

Metabolic Stability Studies Leveraging the ortho-Chloro/ortho-Fluoro Benzyl Ether Motif

The 2-chloro-6-fluorobenzyl ether moiety is a recognized structural motif for probing metabolic stability in drug discovery programs. The ortho-chlorine provides steric shielding of the benzylic methylene against CYP450-mediated oxidation, while the ortho-fluorine blocks potential metabolic hydroxylation at a position that would be vulnerable in the unsubstituted benzyl analog [3]. The estimated LogP increase of ~1.2 units compared to the benzyl analog also alters microsomal partitioning behavior in a predictable manner. These properties make the target compound useful as a tool for benchmarking metabolic stability in compound series where the 5-benzyloxy-pyranone scaffold is a pharmacophoric element, particularly in programs where the free 5-OH form (kojic acid) suffers from rapid glucuronidation or sulfation.

Analytical Method Development Using Dual Heteroatom Spectroscopic Handles

The presence of both fluorine (¹⁹F NMR) and chlorine (characteristic MS isotope pattern) provides two orthogonal, quantitative analytical handles that are absent in non-halogenated pyranone analogs . This makes the target compound an ideal system suitability standard or internal reference for developing LC-MS and quantitative NMR methods in laboratories working with halogenated heterocyclic compound libraries. The ¹⁹F resonance provides a clean, interference-free signal for absolute concentration determination by qNMR, while the 3:1 chlorine isotope doublet at m/z [M+H]⁺ ≈ 285/287 offers unambiguous molecular ion assignment in complex mixtures. These analytical advantages justify procurement of this specific analog over non-halogenated alternatives when establishing or validating analytical workflows for halogen-containing pyranone screening collections.

Quote Request

Request a Quote for 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.